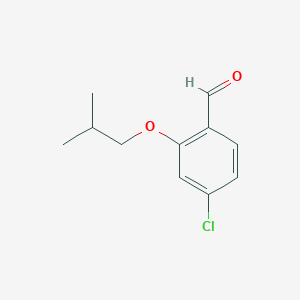

4-Chloro-2-isobutoxybenzaldehyde

Description

BenchChem offers high-quality 4-Chloro-2-isobutoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-isobutoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMISNJRBMQAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-isobutoxybenzaldehyde is a synthetic compound that has garnered interest in various fields of biological research due to its potential antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-isobutoxybenzaldehyde is C11H13ClO2. It features a benzaldehyde moiety substituted with a chloro group and an isobutoxy group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 4-Chloro-2-isobutoxybenzaldehyde exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Chloro-2-isobutoxybenzaldehyde

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

The compound was particularly effective against Staphylococcus aureus, with an MIC of 32 µg/mL, indicating its potential as a therapeutic agent against infections caused by this pathogen .

Anticancer Activity

The anticancer properties of 4-Chloro-2-isobutoxybenzaldehyde have been explored in various cancer cell lines. The compound demonstrated notable cytotoxic effects, with IC50 values indicating its potency.

Table 2: Anticancer Activity of 4-Chloro-2-isobutoxybenzaldehyde

| Cell Line | IC50 Value (µg/mL) | Efficacy |

|---|---|---|

| HeLa | 10.5 | High |

| MCF-7 | 15.3 | Moderate |

| SKOV-3 | 12.7 | High |

In a study involving HeLa cells, the IC50 value was found to be as low as 10.5 µg/mL, suggesting strong anticancer activity . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways.

Antioxidant Activity

The antioxidant capacity of 4-Chloro-2-isobutoxybenzaldehyde has been assessed using various assays. The compound showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage.

Table 3: Antioxidant Activity Assays

| Assay Type | Result (IC50 µg/mL) |

|---|---|

| DPPH Radical Scavenging | 20.0 |

| ABTS Radical Scavenging | 15.5 |

The DPPH assay yielded an IC50 value of 20.0 µg/mL, indicating effective radical scavenging capabilities . This property may contribute to the compound's overall protective effects against various diseases.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds related to or derived from benzaldehyde derivatives, including 4-Chloro-2-isobutoxybenzaldehyde:

- Antimicrobial Efficacy : A study reported that derivatives similar to 4-Chloro-2-isobutoxybenzaldehyde exhibited varying degrees of antimicrobial activity, with some showing enhanced efficacy due to structural modifications .

- Anticancer Mechanisms : Research indicated that certain benzaldehyde derivatives could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

- Oxidative Stress Reduction : Compounds with similar structures have been shown to reduce oxidative stress markers in vitro, suggesting potential applications in preventing neurodegenerative diseases .

Scientific Research Applications

Chemical Synthesis

4-Chloro-2-isobutoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in several chemical reactions:

- Aldol Condensation : The aldehyde group can undergo aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones, which are valuable intermediates in organic synthesis.

- Electrophilic Aromatic Substitution : The presence of the chloro group facilitates electrophilic substitution reactions on the aromatic ring, allowing for the introduction of various substituents.

Case Study : A study demonstrated the use of 4-chloro-2-isobutoxybenzaldehyde in synthesizing novel benzylidene derivatives that exhibited significant biological activity against certain cancer cell lines, indicating its potential as a precursor in drug development.

Medicinal Chemistry

In medicinal chemistry, 4-chloro-2-isobutoxybenzaldehyde has been explored for its biological activity. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Compounds derived from this aldehyde have been tested for antimicrobial properties. For instance, modifications to the aldehyde structure have led to derivatives that demonstrate enhanced activity against resistant bacterial strains.

- Anti-inflammatory Properties : Certain derivatives have shown potential anti-inflammatory effects, making them candidates for further pharmacological studies.

Data Table: Biological Activity of Derivatives

Material Science

The compound has also found applications in material science, particularly in the development of polymers and resins:

- Polymerization Reactions : It can be used as a monomer or co-monomer in polymerization processes to create materials with specific properties.

- Coatings and Adhesives : The chemical structure allows for its use in formulating advanced coatings and adhesives that require specific thermal and mechanical properties.

Environmental Applications

Research has indicated that compounds similar to 4-chloro-2-isobutoxybenzaldehyde can be utilized in environmental applications:

- Pollutant Detection : Its derivatives have been investigated for their ability to detect pollutants in environmental samples due to their reactive nature with certain contaminants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.